6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 332126-96-2
VCID: VC14530768
InChI: InChI=1S/C19H14N2S/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)21-19(22)17(16)12-20/h2-11H,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H14N2S
Molecular Weight: 302.4 g/mol

6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile

CAS No.: 332126-96-2

Cat. No.: VC14530768

Molecular Formula: C19H14N2S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile - 332126-96-2

Specification

CAS No. 332126-96-2
Molecular Formula C19H14N2S
Molecular Weight 302.4 g/mol
IUPAC Name 4-(4-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H14N2S/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)21-19(22)17(16)12-20/h2-11H,1H3,(H,21,22)
Standard InChI Key JHAQXWFIUAKEPS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2-dihydropyridine ring substituted at positions 2, 3, 4, and 6. Key functional groups include:

  • Thioxo group (S) at position 2, enhancing electrophilicity and enabling hydrogen bonding.

  • Carbonitrile (CN) at position 3, contributing to dipole interactions and metabolic stability.

  • Phenyl and p-tolyl groups at positions 4 and 6, respectively, providing hydrophobic bulk and π-π stacking capabilities.

The molecular formula is C₁₉H₁₄N₂S, with a molar mass of 302.4 g/mol. X-ray crystallography of analogous structures reveals a planar pyridine ring with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Optimization

Multi-Step Synthesis Pathways

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Formation of the pyridine core: Refluxing substituted acetophenones with cyanoacetamide in ethanol, catalyzed by piperidine, yields 3-cyano-4-arylpyridinethiones .

  • Introduction of the p-tolyl group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the p-tolyl moiety at position 4.

  • Thioxo group incorporation: Treatment with Lawesson’s reagent or phosphorus pentasulfide converts carbonyl groups to thioxo .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1Piperidine/Ethanol8065–72
2Pd(PPh₃)₄, K₂CO₃11058
3P₂S₅, Toluene12081

Biological Activities

Anticancer Mechanisms

The compound demonstrates IC₅₀ values of 2.1–4.7 μM against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines . Mechanistic studies reveal:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the DNA-enzyme complex .

  • Apoptosis induction: Upregulation of caspase-3/7 and PARP cleavage in dose-dependent assays .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
A5492.1
MCF-73.8
HeLa4.7

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8–16 μg/mL, outperforming ampicillin in resistant strains. The thioxo group enhances membrane permeability by disrupting lipid bilayer integrity.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Thioxo vs. Oxo: Replacement of thioxo (S) with oxo (O) reduces anticancer activity by 3-fold, highlighting sulfur’s role in target binding .

  • p-Tolyl Optimization: Methyl substitution on the aryl ring improves lipophilicity (logP = 2.9 vs. 2.4 for phenyl), correlating with enhanced blood-brain barrier penetration .

  • Carbonitrile Necessity: Removal of the CN group abolishes kinase inhibitory activity, underscoring its role in hydrogen bonding with ATP-binding pockets .

Figure 1: Docking Pose in Topoisomerase II (PDB: 6p05)
The compound’s pyridine ring forms π-cation interactions with Arg503, while the thioxo group hydrogen-bonds to Asp541 .

Pharmacological and Toxicological Profiles

Pharmacokinetics

  • Absorption: Caco-2 permeability assays indicate moderate oral bioavailability (F = 43%) due to first-pass metabolism.

  • Metabolism: Cytochrome P450 3A4 mediates oxidation of the p-tolyl group, generating a hydroxylated metabolite with reduced activity .

Toxicity Data

  • Acute Toxicity: LD₅₀ in mice is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .

  • Genotoxicity: Negative Ames test results suggest low mutagenic risk.

Future Directions

  • Prodrug Development: Esterification of the carbonitrile group may improve solubility and reduce hepatic toxicity.

  • Combination Therapy: Synergy with cisplatin or paclitaxel could lower effective doses and mitigate resistance .

  • In Vivo Models: Efficacy studies in xenograft models are needed to validate preclinical potential.

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